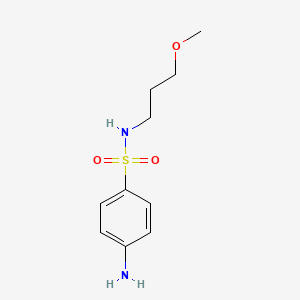

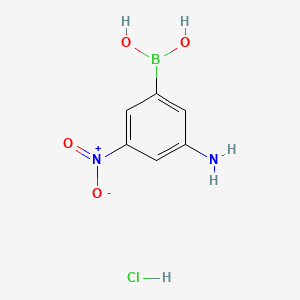

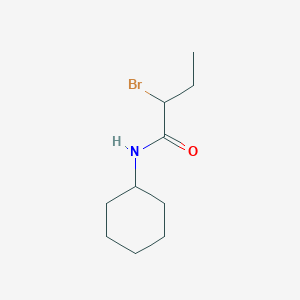

![molecular formula C12H15ClN2O2 B1286111 4-[(chloroacetyl)amino]-N-isopropylbenzamide CAS No. 908518-31-0](/img/structure/B1286111.png)

4-[(chloroacetyl)amino]-N-isopropylbenzamide

Overview

Description

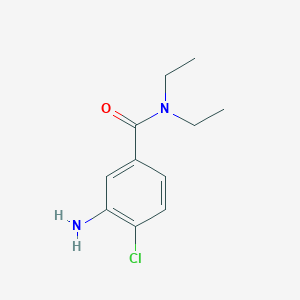

The compound "4-[(chloroacetyl)amino]-N-isopropylbenzamide" is not directly mentioned in the provided papers. However, the papers discuss related compounds that share some structural or functional groups with the compound . For instance, the first paper discusses the antiemetic drug 4-amino-5-chloro-N-(2-(diethylamino)ethyl)-2 methoxybenzamide hydrochloride monohydrate, which contains a chloro-substituted benzamide moiety similar to "4-[(chloroacetyl)amino]-N-isopropylbenzamide" . The second paper describes the synthesis of a chromophoric reagent, 4-NN-dimethylaminoazobenzene 4'-isothiocyanate, which, like the compound of interest, contains an aromatic benzene ring with a substituent at the 4-position . The third paper discusses N, N-diisopropyl-bis(4-chlorobenzyl) phosphoramidite, a phosphitylating agent with a 4-chlorobenzyl group, which is structurally related to the chlorobenzamide group in "4-[(chloroacetyl)amino]-N-isopropylbenzamide" .

Synthesis Analysis

The synthesis of related compounds involves specific reagents and conditions tailored to introduce the desired functional groups onto the benzene ring or to couple various moieties. For example, the synthesis of the antiemetic drug mentioned in the first paper likely involves the introduction of a methoxy group and a diethylaminoethyl chain to the benzamide core . The synthesis of the chromophoric reagent in the second paper involves the formation of an azobenzene derivative, which is a process that could be relevant to the synthesis of azo compounds in general . The phosphitylating agent discussed in the third paper is synthesized to facilitate the phosphorylation of hydroxy amino acids, indicating a method that could be adapted for the synthesis of other phosphorus-containing compounds .

Molecular Structure Analysis

The molecular structure of "4-[(chloroacetyl)amino]-N-isopropylbenzamide" would be characterized by the presence of a benzamide core, a chloroacetyl group, and an isopropyl substituent. The related compounds discussed in the papers provide insights into the behavior of similar structural features. For instance, the antiemetic drug's structure includes a chloro-substituted benzamide, which could influence its electronic properties and interactions with biological targets . The azobenzene derivative's structure, with its extended conjugation and chromophoric properties, could offer insights into the electronic transitions and colorimetric changes that might be observed in related aromatic compounds .

Chemical Reactions Analysis

The chemical reactions involving the related compounds suggest a variety of functional group transformations and coupling reactions. The antiemetic drug's structure implies that it could undergo reactions typical of benzamides, such as acylation or nucleophilic substitution . The chromophoric reagent's synthesis indicates that azo coupling reactions and the formation of thiohydantoins are possible, which could be relevant to the reactivity of azo compounds . The phosphitylating agent's ability to phosphorylate hydroxy amino acids suggests that similar phosphorus-containing compounds could be used in peptide synthesis or modification .

Physical and Chemical Properties Analysis

The physical and chemical properties of "4-[(chloroacetyl)amino]-N-isopropylbenzamide" would likely be influenced by its functional groups. The antiemetic drug's density and refractive index measurements suggest that similar compounds could exhibit significant polarizability effects, which might affect their solubility and interaction with light . The chromophoric reagent's color change upon exposure to HCl vapor indicates that related compounds might undergo similar visual changes due to chemical transformations . The phosphitylating agent's stability under different conditions suggests that the presence of protective groups can be crucial for the handling and reactivity of similar compounds .

Scientific Research Applications

Synthesis and Chemical Reactivity

- 4-[(Chloroacetyl)amino]-N-isopropylbenzamide is used in the synthesis of various chemical compounds. A study by Khalilpour Seydey, Rezaei, and Homami (2015) demonstrated its use in the solvent-free synthesis of benzodiazepine derivatives (Khalilpour Seydey, Rezaei, & Homami, 2015).

- Otani and Briley (1976) explored its role in the separation of isomers of β‐hydroxynorleucine, a process crucial for understanding the chemical's biological activities (Otani & Briley, 1976).

- Abdel‐Latif (2006) reported its application in creating sulfide derivatives with potential biological activity, highlighting its versatility in synthesizing novel compounds (Abdel‐Latif, 2006).

Biological and Pharmacological Applications

- A study by Palmer et al. (1995) explored the reductive chemistry of 5-[N,N-Bis(2-chloroethyl)amino]-2,4-dinitrobenzamide, a compound related to 4-[(Chloroacetyl)amino]-N-isopropylbenzamide, in biological systems, indicating its potential in pharmacological research (Palmer et al., 1995).

- The work by Kurita et al. (1968) on the synthesis of N-(Chloroacetyl)dehydroamino acids, involving compounds related to 4-[(Chloroacetyl)amino]-N-isopropylbenzamide, suggests its potential use in studying amino acid derivatives (Kurita et al., 1968).

- Karipcin and Arabali (2006) used it for synthesizing new ketooximes and their complexes, indicative of its role in developing compounds for biological studies (Karipcin & Arabali, 2006).

Advanced Applications in Biosystems

- A 2019 study by Liu et al. involved using a chloroacetyl group, related to 4-[(Chloroacetyl)amino]-N-isopropylbenzamide, in a fluorescent probe for cysteine detection in biosystems, highlighting its potential in bioanalytical applications (Liu et al., 2019).

Mechanism of Action

Target of Action

The primary target of 4-[(chloroacetyl)amino]-N-isopropylbenzamide is currently unknown

Biochemical Pathways

The biochemical pathways affected by 4-[(chloroacetyl)amino]-N-isopropylbenzamide are currently unknown

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 4-[(chloroacetyl)amino]-N-isopropylbenzamide . .

properties

IUPAC Name |

4-[(2-chloroacetyl)amino]-N-propan-2-ylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClN2O2/c1-8(2)14-12(17)9-3-5-10(6-4-9)15-11(16)7-13/h3-6,8H,7H2,1-2H3,(H,14,17)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJRIJPRDWHELQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C1=CC=C(C=C1)NC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201217789 | |

| Record name | 4-[(2-Chloroacetyl)amino]-N-(1-methylethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201217789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(chloroacetyl)amino]-N-isopropylbenzamide | |

CAS RN |

908518-31-0 | |

| Record name | 4-[(2-Chloroacetyl)amino]-N-(1-methylethyl)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=908518-31-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-[(2-Chloroacetyl)amino]-N-(1-methylethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201217789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

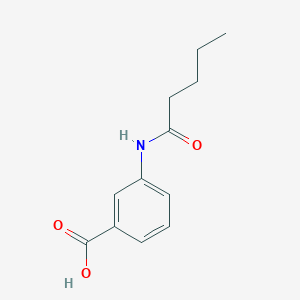

![3-[(2,5-Dimethylphenyl)amino]-3-oxopropanoic acid](/img/structure/B1286051.png)

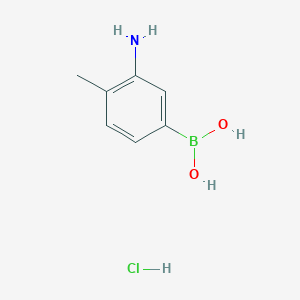

![2-[(1,3-Benzodioxol-5-ylcarbonyl)amino]benzoic acid](/img/structure/B1286056.png)